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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

Cat. No.: B8033639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of

dapagliflozin propanediol hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used

in the management of type 2 diabetes. The following sections present key pharmacokinetic and

in vitro dissolution data from publicly available studies, offering insights into the performance of

test formulations against the reference product, Forxiga® (AstraZeneca).

Pharmacokinetic Bioequivalence
Bioequivalence studies are crucial for ensuring that generic or alternative formulations of a

drug are therapeutically equivalent to the innovator product. These studies typically compare

key pharmacokinetic (PK) parameters to demonstrate that the rate and extent of absorption of

the active pharmaceutical ingredient are comparable.

A study comparing a generic 10 mg dapagliflozin immediate-release tablet (Sun

Pharmaceutical Industries) with the reference product Farxiga® in healthy adult Caucasian

subjects under fed conditions demonstrated bioequivalence.[1] The 90% confidence intervals

(CIs) for the ratio of the geometric means of the primary PK parameters, maximum plasma

concentration (Cmax) and area under the plasma concentration-time curve (AUC), were within

the standard acceptance range of 80.00% to 125.00%.[1]

Similarly, the European Medicines Agency's public assessment report for Dapagliflozin

Macleods confirmed its bioequivalence with Forxiga®, with the 90% confidence intervals for
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AUC and Cmax falling within the accepted range.[2]

Another study evaluated a novel dapagliflozin cocrystal formulation and found it to be

bioequivalent to a 10 mg Forxiga® tablet in human volunteers.[3]

The following table summarizes the key pharmacokinetic parameters from a comparative study.

Table 1: Pharmacokinetic Parameters of Dapagliflozin Formulations (10 mg) Under Fed

Conditions

Parameter
Test Formulation
(Generic)

Reference
Formulation
(Farxiga®)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 134.34 137.81
97.48% (88.34% -

107.57%)

AUC0-t (ng·h/mL) 1148.2 1184.7
96.92% (92.41% -

101.65%)

AUC0-inf (ng·h/mL) 1177.3 1213.9
97.00% (92.51% -

101.71%)

Data sourced from a study comparing a generic dapagliflozin tablet to Farxiga®.[1]

In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control measure and can be indicative of in vivo

performance. Comparative dissolution profiles are essential for demonstrating similarity

between different formulations.

A study developing and validating a dissolution method for commercial dapagliflozin tablets

found that over 85% of the drug dissolved within 15 minutes in simulated gastric fluid (pH 1.2)

using a paddle apparatus at 50 rpm.[4] Another study comparing a dapagliflozin cocrystal tablet

to Forxiga® showed pharmaceutically equivalent dissolution profiles in four different media.[3]

The table below presents comparative dissolution data for a test dapagliflozin cocrystal

formulation and the reference product, Forxiga®.
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Table 2: Comparative In Vitro Dissolution Profiles of Dapagliflozin Formulations (10 mg)

Dissolution
Medium

Time (min)
Test Formulation
(% Dissolved)

Reference
Formulation
(Forxiga®) (%
Dissolved)

pH 1.2 5 85.2 88.5

10 95.1 96.2

15 98.3 99.1

pH 4.0 5 82.4 85.1

10 93.7 94.8

15 97.6 98.5

pH 6.8 5 80.1 83.2

10 91.5 93.1

15 96.4 97.8

Water 5 78.9 81.7

10 90.2 92.3

15 95.8 97.1

Data adapted from a study comparing a dapagliflozin cocrystal formulation to Forxiga®.[3]

Experimental Protocols
Bioequivalence Study Design
The standard design for a dapagliflozin bioequivalence study, as recommended by the U.S.

Food and Drug Administration (FDA), is a single-dose, two-treatment, two-period crossover in

vivo study.[5]

Study Type: Fasting[5]
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Design: Single-dose, two-treatment, two-period crossover[5]

Strength: 10 mg[5]

Subjects: Healthy male and non-pregnant, non-lactating female subjects[5]

Washout Period: A sufficient washout period, typically 7 days, is maintained between the two

treatment periods.[1]

Blood Sampling: Blood samples are collected at predefined time points post-dose to

determine the plasma concentration of dapagliflozin.[1]

Analyte to Measure: Dapagliflozin in plasma[5]

Bioequivalence Criteria: The 90% confidence interval for the geometric mean ratio of Cmax

and AUC for the test versus reference product should be within 80% to 125%.[2][6]

In Vitro Dissolution Testing Protocol
A commonly used and validated method for the dissolution testing of dapagliflozin tablets is as

follows:

Apparatus: USP Apparatus II (Paddle)[7]

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2)[7]

Rotation Speed: 50 rpm[4][7]

Temperature: 37 ± 0.5 °C[7]

Sampling Times: Samples are withdrawn at various time points (e.g., 5, 10, 15, 20, 30

minutes) to generate a dissolution profile.[4]

Quantification: The amount of dissolved dapagliflozin is typically determined by UV-Vis

spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

Analytical Method: LC-MS/MS
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The quantification of dapagliflozin in plasma samples is most accurately performed using a

validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

Sample Preparation: Plasma samples are typically prepared using protein precipitation or

liquid-liquid extraction.

Chromatographic Separation: Separation is achieved on a C18 reverse-phase column.

Detection: Mass spectrometry with electrospray ionization (ESI) in multiple reaction

monitoring (MRM) mode is used for sensitive and specific detection.

Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for dapagliflozin

formulations.
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Caption: Workflow of a typical crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scispace.com [scispace.com]

2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

3. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin
Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

4. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis
of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]

5. accessdata.fda.gov [accessdata.fda.gov]

6. Fed and fasted bioequivalence assessment of two formulations of extended-release fixed-
dose combination dapagliflozin/metformin (10/1,000 mg) tablets in healthy subjects - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. walshmedicalmedia.com [walshmedicalmedia.com]

To cite this document: BenchChem. [A Comparative Guide to Bioequivalence of Dapagliflozin
Propanediol Hydrate Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8033639#bioequivalence-studies-of-different-
dapagliflozin-propanediol-hydrate-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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